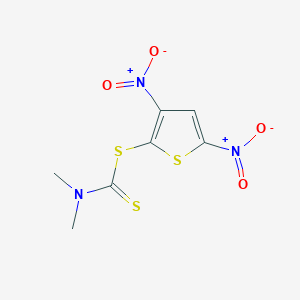
2-(2,5-Dimethylhex-4-en-2-yl)-3,5-diphenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylhex-4-en-2-yl)-3,5-diphenylpyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with dimethylhexenyl and diphenyl groups
Preparation Methods
The synthesis of 2-(2,5-Dimethylhex-4-en-2-yl)-3,5-diphenylpyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
2-(2,5-Dimethylhex-4-en-2-yl)-3,5-diphenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-Dimethylhex-4-en-2-yl)-3,5-diphenylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylhex-4-en-2-yl)-3,5-diphenylpyrrolidine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
2-(2,5-Dimethylhex-4-en-2-yl)-3,5-diphenylpyrrolidine can be compared with other similar compounds, such as:
- 2-(2,5-Dimethylhex-4-en-2-yl)-4,7-dihydro-2H-1,3-dioxepine
- 2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.
Properties
CAS No. |
62328-70-5 |
|---|---|
Molecular Formula |
C24H31N |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-(2,5-dimethylhex-4-en-2-yl)-3,5-diphenylpyrrolidine |
InChI |
InChI=1S/C24H31N/c1-18(2)15-16-24(3,4)23-21(19-11-7-5-8-12-19)17-22(25-23)20-13-9-6-10-14-20/h5-15,21-23,25H,16-17H2,1-4H3 |
InChI Key |
FITQXVCNHCLBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(C)C1C(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol](/img/structure/B14528400.png)




![S-[3-(3-Methylphenoxy)propyl] dimethylcarbamothioate](/img/structure/B14528431.png)


![Benzoic acid;7-oxabicyclo[4.1.0]hepta-2,4-dien-2-ylmethanol](/img/structure/B14528443.png)
![4',5',6',7'-Tetraphenylspiro[cycloheptane-1,3'-indazole]](/img/structure/B14528444.png)

